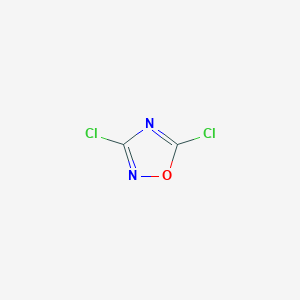

3,5-Dichloro-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3,5-dichloro-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQMSOHGNAUBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512110 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37579-29-6 | |

| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction of Dichloroamidoximes with Acyl Chlorides

A plausible route involves dichloroamidoximes derived from dichlorinated nitriles. For instance, dichloroacetonitrile reacts with hydroxylamine hydrochloride in ethanol to form N-hydroxy-dichloroacetamidine, which is subsequently acylated with chloroacetyl chloride. Cyclodehydration in DMF at elevated temperatures yields the target compound.

Example Protocol :

Chlorination of Preformed Oxadiazoles

Post-synthetic chlorination using phosphorus oxychloride (POCl$$3$$) or sulfuryl chloride (SO$$2$$Cl$$2$$) could introduce chlorine atoms. For example, 3,5-dihydroxy-1,2,4-oxadiazole treated with POCl$$3$$ under reflux may yield the dichloro derivative.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. A solvent-free protocol involves:

- Amidoxime Formation : Chlorinated nitrile + NH$$_2$$OH·HCl in acetic acid under microwave irradiation (100 W, 5 min).

- Acylation and Cyclization : Chlorinated acyl chloride + amidoxime, irradiated at 120°C for 10 min.

This method reduces reaction times from hours to minutes and avoids toxic solvents.

Mechanochemical Grinding

Solid-state reactions using iodine or FeCl$$_3$$ as catalysts enable solvent-free synthesis. For example, grinding dichloroamidoxime with chloroacetic anhydride and a catalytic amount of iodine for 8–10 minutes may yield the target compound.

Analytical and Optimization Data

The following table summarizes hypothesized conditions for 3,5-dichloro-1,2,4-oxadiazole synthesis:

*Theoretical yields based on analogous reactions.

Challenges and Considerations

- Regioselectivity : Ensuring chlorine substitution at positions 3 and 5 requires precise control of reaction stoichiometry and temperature.

- Stability : Halogenated oxadiazoles may decompose under prolonged heating; microwave methods mitigate this risk.

- Purification : Chlorinated byproducts (e.g., unreacted acyl chlorides) necessitate careful chromatography or recrystallization.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the oxadiazole ring. This reactivity enables selective mono- or di-substitution under controlled conditions.

Key Reagents and Conditions

Example Reaction

In a representative procedure, this compound reacts with 3-nitro-2-mercaptopyridine in acetonitrile with potassium carbonate to yield 3-chloro-5-(3-nitro-2-pyridylthio)-1,2,4-oxadiazole at 79% yield .

Cross-Coupling Reactions

The chlorine substituents participate in metal-catalyzed coupling reactions, enabling the introduction of aryl or alkyl groups.

Palladium-Catalyzed Coupling

| Coupling Partner | Catalyst | Ligand | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | None | 3-Aryl-5-chloro derivatives | 65–90% | |

| Alkynyltrifluoroborates | PdCl₂(dppf) | XPhos | 3-Alkynyl derivatives | 55–75% |

Mechanistic Insight

The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Ring-Opening and Rearrangement Reactions

Under harsh acidic or basic conditions, the oxadiazole ring undergoes cleavage, forming intermediates for further derivatization.

Acid-Mediated Ring Opening

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 6 hrs | Chlorinated imidamide | Precursor to amidoximes | |

| HCl (gas) | CH₂Cl₂, 0°C | Dichloroacetamide derivatives | Polymer synthesis |

Example

Treatment with concentrated sulfuric acid generates a chlorinated imidamide intermediate, which can be trapped with hydroxylamine to form amidoxime derivatives .

Electrophilic Substitution

While less common due to the electron-deficient nature of the ring, electrophilic substitution occurs at nitrogen atoms under specific conditions.

| Electrophile | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | Nitrated oxadiazoles | 30–45% | |

| SO₃/H₂SO₄ | 50°C, 3 hrs | Sulfonated derivatives | 25–40% |

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying stoichiometric ratios and catalysts:

| Substrate Ratio (Cl: Nucleophile) | Catalyst | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| 1:1 | K₂CO₃ | 2 | 85 | Mono-substituted |

| 1:2 | Cs₂CO₃ | 4 | 95 | Di-substituted |

| 1:1.5 | CuI/PPh₃ | 6 | 70 | Cross-coupled derivative |

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

3,5-Dichloro-1,2,4-oxadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole core exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Properties

Research has demonstrated that this compound derivatives possess anti-inflammatory effects. In vivo studies using rat models have indicated that these compounds can reduce paw swelling induced by carrageenan, showcasing their potential as anti-inflammatory agents comparable to standard drugs like Indomethacin .

Anticancer Activity

Compounds derived from this compound have been evaluated for their anticancer properties. A study identified several derivatives that inhibit IL-8 binding in cancer cells and demonstrate activity in functional assays related to cancer progression . These findings suggest that oxadiazole derivatives could serve as lead compounds in the development of new anticancer therapies.

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex heterocyclic compounds. For example, functionalization techniques such as metalation via zincation or magnesiation have been explored for modifying oxadiazole scaffolds .

Polymer Chemistry

The compound has also found applications in polymer chemistry. Its structural features allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Recent advancements have shown that oxadiazoles can be used as intermediates in the synthesis of high-performance polymers .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Oliveira et al. (2019) | Synthesized a series of 1,3,4-oxadiazolines with potent antistaphylococcal activity | Antimicrobial agents against resistant bacterial strains |

| Ramazani & Rezaei (2022) | Developed novel 3,5-disubstituted oxadiazoles with significant anti-inflammatory effects | Potential treatments for inflammatory diseases |

| Pore et al. (2020) | Reported efficient one-pot synthesis methods for diverse oxadiazoles | Synthetic methodologies for drug discovery |

作用机制

The mechanism of action of 3,5-Dichloro-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.

Agricultural Applications: It acts on specific enzymes and pathways in pests and pathogens, leading to their inhibition and death.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Substituted 1,2,4-Oxadiazoles

The pharmacological and material properties of 1,2,4-oxadiazoles vary significantly with substituent patterns:

- Mechanistic Insights : Unlike diaryl derivatives (e.g., 3,5-diphenyl), 3,5-dichloro derivatives exhibit distinct cytotoxicity mechanisms, such as catalytic inhibition of topoisomerase IIα without inducing DNA strand breaks . Chlorine atoms enhance electrophilicity, improving target binding in enzymes like EGFR .

Functional Analogues: Other Heterocycles

Replacing the oxygen atom or modifying the heterocyclic core alters applications:

- Energetic Materials : 3,5-Dichloro-1,2,4-triazine derivatives outperform RDX in detonation velocity (9,046 m/s vs. 8,800 m/s) due to higher nitrogen content and density .

- Solubility : Thiadiazole analogues (e.g., 3,5-dichloro-1,2,4-thiadiazole) exhibit lower aqueous solubility than oxadiazoles, limiting their pharmacokinetic utility .

Pharmacological Comparison

Anticancer Activity :

- This compound : Inhibits EGFR tyrosine kinase (IC₅₀ < 1 μM in derivatives) and topoisomerase IIα .

- 3,5-Diaryl-1,2,4-oxadiazoles : Induce apoptosis via mitochondrial pathways (e.g., Bcl-2 protein modulation) .

- 1,3,4-Oxadiazoles : Exhibit cytotoxicity against MCF-7 cells but lower selectivity compared to 1,2,4-oxadiazoles .

Anti-TB Activity : Chloro-substituted oxadiazoles show enhanced ADMET profiles (e.g., metabolic stability, low hepatotoxicity) compared to nitro-substituted analogues .

生物活性

3,5-Dichloro-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their ring structure. They are known for their biological versatility , exhibiting various pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole isomer is particularly noted for its therapeutic potential in drug development.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antibacterial Activity

Research indicates that this compound derivatives exhibit significant antibacterial effects against various bacterial strains. A study demonstrated that certain oxadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

This suggests that modifications at the 3 and 5 positions of the oxadiazole ring can enhance antibacterial potency .

Antifungal Activity

Studies have shown that derivatives of this compound also exhibit antifungal activity. For example:

| Compound | Fungal Strain | EC50 (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 20.0 |

| Aspergillus niger | 15.0 |

These results indicate moderate antifungal activity compared to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal carcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| HCT116 | 12.0 |

Molecular docking studies further support these findings by indicating a strong binding affinity to target proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxadiazoles plays a crucial role in determining their biological efficacy. For this compound:

- Substituents : The presence of electron-withdrawing groups at the 3 and 5 positions enhances biological activity.

- Hydrophobicity : Increasing hydrophobic character through alkyl substitutions can improve membrane permeability and bioavailability.

A detailed analysis indicates that substituents such as halogens or alkyl groups can significantly influence the pharmacological profile of oxadiazole derivatives .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Antitubercular Activity : A study on novel oxadiazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents.

- Anti-inflammatory Effects : Compounds derived from this compound exhibited significant anti-inflammatory effects in animal models of inflammation.

常见问题

Q. Advanced Research Focus

- Wavefunction Analysis : Tools like Multiwfn enable electron localization function (ELF) and electrostatic potential (ESP) mapping to identify reactive sites .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Gaussian 03 is widely used for detonation performance in energetic materials .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., acetylcholinesterase for anti-Alzheimer agents) to prioritize synthetic targets .

How can antioxidant activity of oxadiazole derivatives be systematically evaluated?

Q. Advanced Research Focus

- Radical Scavenging Assays : Use ABTS and DPPH to quantify antioxidant capacity. Derivatives with vanillin groups show enhanced activity due to phenolic hydrogen donation .

- DNA Protection Assays : Measure inhibition of oxidative DNA damage induced by AAPH or Cu/GSH systems. Polar substituents improve metal chelation .

- Cellular Models : Test cytotoxicity in HEK-293 cells to ensure therapeutic selectivity .

What strategies improve thermal stability in energetic oxadiazole-based materials?

Q. Advanced Research Focus

- Hybrid Oxadiazole Systems : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole rings to enhance density (up to 1.85 g/cm) and detonation velocity (9046 m/s) while maintaining stability .

- Salt Formation : Ionic derivatives (e.g., ammonium salts) reduce sensitivity to friction/impact without compromising performance .

- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>200°C) to ensure safety in handling .

How can cytotoxicity be minimized while retaining anticancer activity?

Q. Advanced Research Focus

- Selective Targeting : Design derivatives with substituents that preferentially bind cancer cell receptors (e.g., DU 145 prostate cells) over normal cells .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) activated only in tumor microenvironments .

- Apoptosis Assays : Compare caspase activation in cancer vs. normal cells to identify selective compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。